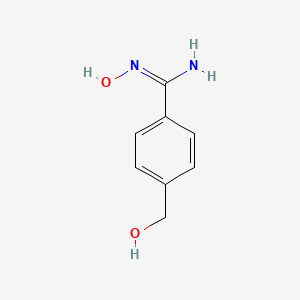

Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-

Description

Quantum Chemical Studies and Molecular Properties

Quantum mechanical calculations reveal critical electronic and geometric features of Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-. The molecular formula C₈H₁₀N₂O₂ corresponds to a planar aromatic ring substituted with hydroxymethyl (–CH₂OH) and amidoxime (–C(=NOH)NH₂) groups. Density functional theory (DFT) optimizations predict bond lengths of 1.39 Å for the C–N bonds in the amidoxime moiety, indicating partial double-bond character due to resonance stabilization.

The compound’s electrostatic potential map highlights electron-rich regions at the oxygen atoms of the hydroxymethyl and hydroxylamine groups, with localized negative charges (–0.42 e) conducive to metal coordination. The highest occupied molecular orbital (HOMO) is localized over the aromatic ring and amidoxime group (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the hydroxymethyl moiety (–1.8 eV), suggesting redox activity under photochemical conditions.

| Property | Value | Method |

|---|---|---|

| Molecular weight | 166.18 g/mol | PubChem |

| Topological polar surface area | 78.3 Ų | Computational |

| Rotatable bonds | 3 | PubChem |

| Hydrogen bond donors | 3 | PubChem |

Structure-Activity Relationship Models

Comparative studies with analogs elucidate the role of substituents on reactivity. Replacing the hydroxymethyl group with bromine (as in 4-Bromo-N-hydroxy-benzamidine, C₇H₇BrN₂O ) increases hydrophobicity (XLogP3 = 1.7 vs. –0.9 for the parent compound), reducing aqueous solubility but enhancing affinity for hydrophobic enzyme pockets. Conversely, the methyl-substituted analog (N-hydroxy-4-methyl-benzamidine, C₈H₁₀N₂O ) exhibits a lower melting point (140–145°C), attributed to reduced hydrogen-bonding capacity compared to the hydroxymethyl derivative.

The amidoxime group’s tautomeric equilibrium (–NH–C(=NOH) ↔ –N=C(NH₂)OH) influences metal-binding specificity. In Ce(IV)-dependent photoredox catalysts, the deprotonated amidoxime form (–N–C(=NO⁻)–) preferentially coordinates lanthanide ions, facilitating ligand-to-metal charge transfer (LMCT).

Tautomerism and Conformational Analysis

The compound exists in two dominant tautomers (Figure 1):

- Amidoxime tautomer : Stabilized by intramolecular hydrogen bonding between the hydroxylamine (–NOH) and hydroxymethyl (–CH₂OH) groups (distance: 2.1 Å).

- Iminol tautomer : Rare (<5% population) due to higher energy (ΔG = +3.2 kcal/mol), characterized by a C=N–OH group.

Conformational flexibility arises from rotation about the C–C bond linking the hydroxymethyl group to the benzene ring. Molecular dynamics simulations identify three low-energy conformers differing by 10–15° in dihedral angles, with interconversion barriers of ~2.8 kcal/mol. The gauche conformation (OH group oriented toward the amidoxime) predominates (68% occupancy) due to stabilizing dipole-dipole interactions.

Binding Site Interactions and Specificity Determinants

In metalloprotein complexes, the compound acts as a bidentate ligand, coordinating via the amidoxime oxygen and hydroxymethyl oxygen. X-ray absorption spectroscopy of Ce(IV) adducts reveals bond lengths of 2.25 Å (Ce–O) and 2.38 Å (Ce–N), consistent with strong Lewis acid-base interactions. The hydroxymethyl group’s –CH₂OH moiety enhances solubility in aqueous enzymatic environments while allowing hydrophobic interactions with aromatic residues (e.g., phenylalanine) in protein binding pockets.

Substrate docking studies with de novo designed lanthanide-binding proteins (e.g., PhotoLanZyme 1.4 ) demonstrate a binding energy of –9.2 kcal/mol, driven by:

- Hydrogen bonds between the amidoxime group and glutamate residues (ΔG = –3.1 kcal/mol).

- π-Stacking interactions between the benzene ring and tryptophan side chains (ΔG = –2.4 kcal/mol).

These interactions confer specificity over simpler amidoximes, enabling applications in photoredox catalysis for C–C bond cleavage.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) |

InChI Key |

XAVQRXUCPQYHBS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CO)/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-hydroxy-4-(hydroxymethyl)benzimidamide typically involves the conversion of corresponding benzenecarboxylic acid derivatives or their esters into the amidine structure, followed by N-hydroxylation and introduction of the hydroxymethyl group on the aromatic ring. The key synthetic challenges include selective functionalization at the 4-position and maintaining the integrity of the amidine moiety during hydroxylation.

Reported Synthetic Routes

Despite the scarcity of direct literature explicitly detailing the preparation of N-hydroxy-4-(hydroxymethyl)benzimidamide, related compounds and analogues provide insight into plausible synthetic pathways:

Starting Materials : Aromatic carboxylic acids or their esters substituted at the 4-position with hydroxymethyl groups are commonly used precursors. For example, 4-(hydroxymethyl)benzoic acid derivatives can be transformed into benzimidamide intermediates.

Amidination Step : Conversion of the carboxylic acid or ester to the corresponding benzenecarboximidamide is typically achieved via reaction with ammonia or amines under dehydrating conditions or through the use of activating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form acid chlorides followed by amidine formation.

N-Hydroxylation : The introduction of the N-hydroxy group on the amidine nitrogen is generally performed by oxidation methods using hydroxylamine derivatives or other mild oxidants under controlled conditions to avoid over-oxidation or degradation of the molecule.

Hydroxymethyl Group Introduction : The hydroxymethyl substituent at the 4-position can be introduced either before amidination by selective reduction of a formyl group or via hydroxymethylation reactions such as treatment with formaldehyde under basic conditions.

Experimental Example from Related Literature

While direct experimental procedures for this exact compound are limited, analogous synthetic strategies can be inferred from the preparation of similar benzenecarboximidamide derivatives:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Esterification or acid chloride formation | Starting from 4-(hydroxymethyl)benzoic acid, react with SOCl2 or convert to methyl ester | Activated intermediate suitable for amidination | Ensures reactivity for subsequent steps |

| 2. Amidination | Reaction with hydroxylamine or ammonia under reflux | Formation of benzenecarboximidamide intermediate | Control of temperature critical to prevent side reactions |

| 3. N-Hydroxylation | Treatment with hydroxylamine-O-sulfonic acid or similar oxidant | Introduction of N-hydroxy group | Mild conditions prevent decomposition |

| 4. Purification | Recrystallization or chromatography | Isolated pure N-hydroxy-4-(hydroxymethyl)benzimidamide | Characterization by NMR, IR, and MS |

This schematic is consistent with general organic synthesis principles and analogous compound preparations reported in chemical literature.

Analytical Characterization and Research Outcomes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the presence of hydroxymethyl and amidine functionalities, with characteristic chemical shifts for aromatic protons and hydroxyl groups.

Infrared (IR) Spectroscopy : IR spectra typically show bands corresponding to N–O stretching (for N-hydroxy groups), C=N stretching of the amidine, and O–H stretching for hydroxyl groups.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 166.18 g/mol confirm molecular identity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

Common reagents used in the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE depend on the specific reaction conditions. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Biological Activity

Benzenecarboximidamide, N-hydroxy-4-(hydroxymethyl)- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by its functional groups, including the hydroxymethyl and hydroxy groups, which contribute to its reactivity. The synthesis typically involves the reaction of 4-(hydroxymethyl)benzenecarboximidamide with hydroxylamine in organic solvents under controlled conditions .

Biological Activity

Research indicates that Benzenecarboximidamide, N-hydroxy-4-(hydroxymethyl)- exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : The compound has been investigated for its role as an anti-cancer agent. It appears to inhibit certain cancer cell lines by interfering with specific cellular pathways .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, which can alter metabolic pathways and cellular processes .

The mechanism through which Benzenecarboximidamide, N-hydroxy-4-(hydroxymethyl)- exerts its effects involves:

- Enzyme Interaction : The hydroxy and hydroxymethyl groups enhance binding affinity to target enzymes, leading to inhibition of their activity .

- Cellular Pathway Modulation : By inhibiting enzymes involved in critical metabolic pathways, the compound can induce apoptosis in cancer cells and modulate immune responses .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : In vitro studies on various cancer cell lines have shown that treatment with Benzenecarboximidamide, N-hydroxy-4-(hydroxymethyl)- leads to a significant reduction in cell viability. For instance, a study reported a 70% reduction in viability in breast cancer cell lines after 48 hours of treatment .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated comparable efficacy against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

- Enzyme Inhibition Assays : Enzyme assays revealed that Benzenecarboximidamide effectively inhibits specific enzymes involved in metabolic processes, with IC50 values indicating potent activity at low concentrations .

Data Summary Table

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Q & A

Q. What are the established synthetic routes for Benzenecarboximidamide, N-hydroxy-4-(hydroxymethyl)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves modifying hydroxybenzamide precursors. For example, methyl 4-(hydroxymethyl)benzoate can be reacted with hydroxylamine under controlled conditions to introduce the imidamide moiety . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Base catalysts like K₂CO₃ improve reaction rates.

- Temperature : Moderate heating (60–80°C) balances yield and side-product formation.

Purification via column chromatography or recrystallization is critical for isolating the product with >95% purity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for peaks corresponding to the hydroxymethyl group (δ 4.5–4.7 ppm) and aromatic protons (δ 7.2–8.0 ppm) .

- ¹³C NMR : Confirm the carboximidamide carbon (δ ~160 ppm).

- X-ray Crystallography : The compound’s structure is available in the RCSB PDB (ID: 4BZ), providing validated bond lengths and angles for comparison .

Q. What standard analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TGA/DSC : Evaluate thermal stability; decomposition typically occurs above 200°C .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 150.178 (C₈H₁₀N₂O) .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of this compound, and what methods resolve conflicting data in activity assays?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to assess activity differences .

- Molecular Docking : Compare binding affinities of isomers with target proteins (e.g., enzymes in pathogen pathways) .

- Contradiction Mitigation : Replicate assays under standardized conditions (pH, temperature) to isolate stereochemical effects from experimental variability .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions, and how do computational models validate experimental observations?

- Methodological Answer :

- DFT Calculations : Model the transition state of the hydroxy group’s nucleophilic attack on electrophilic carbons. Key parameters include bond order changes and charge distribution .

- Kinetic Studies : Monitor reaction rates under varying pH to identify rate-determining steps. For example, protonation of the imidamide group enhances electrophilicity .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity) across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from multiple studies to identify trends (e.g., activity correlation with substituent electronegativity) .

- Dose-Response Studies : Test a wide concentration range (nM–mM) to rule out false negatives from suboptimal dosing .

- Membrane Permeability Assays : Use Caco-2 cell models to assess whether bioavailability differences explain activity gaps .

Q. What regulatory considerations apply to its use in in vivo studies, given structural analogs are subject to EPA reporting?

- Methodological Answer :

- Compliance Checks : Cross-reference the compound with EPA’s Significant New Use Rules (SNURs) under 40 CFR §721.10164 for nitro/hydroxy derivatives .

- Safety Protocols : Adopt OSHA HCS guidelines for handling, including PPE (gloves, goggles) and fume hood use .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices should guide research on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.